3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, leading to potential therapeutic effects in hormone-dependent or independent malignancies, including castration-resistant prostate cancer (CRPC) and breast cancer .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-10-9-14-5-1-2-6-15(14)11-23)12-24-13-22-19-16-7-3-4-8-17(16)27-20(19)21(24)26/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRHQMSPHFKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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